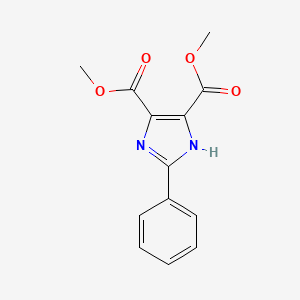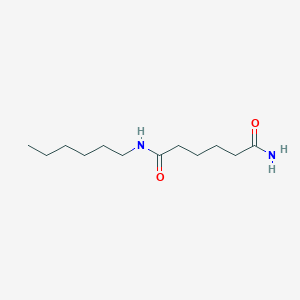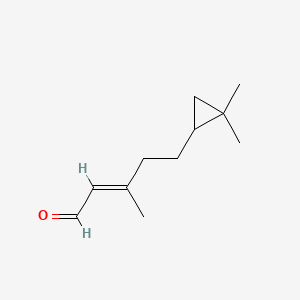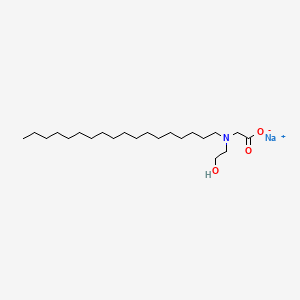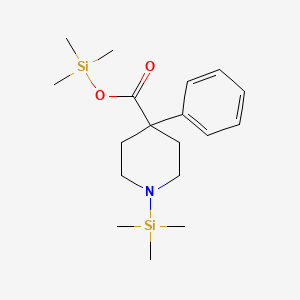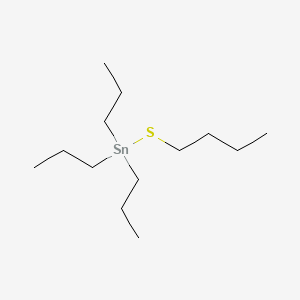
Stannane, (butylthio)tripropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butylthio)tripropylstannane is an organotin compound with the molecular formula C13H30SSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their diverse applications in organic synthesis, particularly as reducing agents and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylthio)tripropylstannane typically involves the reaction of tripropylstannane with butylthiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydride. The reaction proceeds as follows:
Tripropylstannane+Butylthiol→(Butylthio)tripropylstannane
Industrial Production Methods
Industrial production of (Butylthio)tripropylstannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(Butylthio)tripropylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: The butylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound itself is used as a reducing agent in the presence of catalysts such as palladium.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced organic compounds.
Substitution: Substituted organotin compounds.
Scientific Research Applications
(Butylthio)tripropylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and catalyst in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Butylthio)tripropylstannane involves its ability to donate electrons and participate in redox reactions. The butylthio group enhances its reactivity by stabilizing the tin center, allowing it to effectively interact with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by altering the redox state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin compound used as a reducing agent.
Triphenyltin hydride: Similar in structure but with phenyl groups instead of propyl groups.
Uniqueness
(Butylthio)tripropylstannane is unique due to the presence of the butylthio group, which enhances its reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where high reactivity and selectivity are required.
Properties
CAS No. |
67445-50-5 |
|---|---|
Molecular Formula |
C13H30SSn |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
butylsulfanyl(tripropyl)stannane |
InChI |
InChI=1S/C4H10S.3C3H7.Sn/c1-2-3-4-5;3*1-3-2;/h5H,2-4H2,1H3;3*1,3H2,2H3;/q;;;;+1/p-1 |
InChI Key |
VZGDUYNWTLGCPK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS[Sn](CCC)(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)

![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
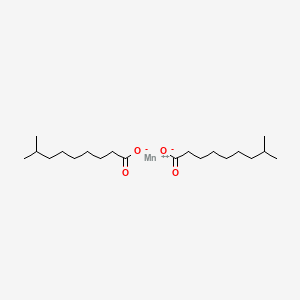

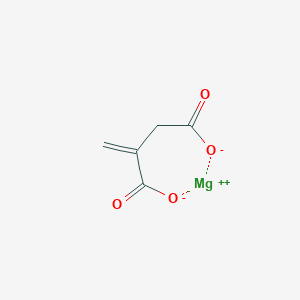
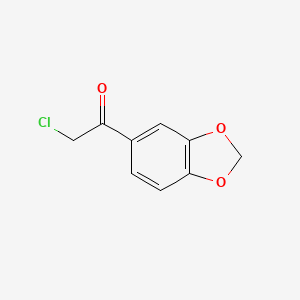
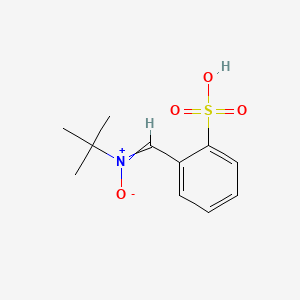
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
